molecular formula C12H11ClN2O2 B1367561 ethyl 5-chloro-1-phenyl-1H-pyrazole-4-carboxylate CAS No. 98534-76-0

ethyl 5-chloro-1-phenyl-1H-pyrazole-4-carboxylate

Numéro de catalogue: B1367561
Numéro CAS: 98534-76-0
Poids moléculaire: 250.68 g/mol
Clé InChI: KVZBBMIDKLDXQP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Ethyl 5-chloro-1-phenyl-1H-pyrazole-4-carboxylate is a pyrazole derivative characterized by a five-membered heterocyclic structure featuring two neighboring nitrogen atoms. Pyrazoles hold a privileged status as versatile frameworks in various sectors of the chemical industry, including medicine and agriculture

Méthodes De Préparation

Analyse Des Réactions Chimiques

Applications De Recherche Scientifique

Medicinal Chemistry

Ethyl 5-chloro-1-phenyl-1H-pyrazole-4-carboxylate has been studied for its pharmacological properties:

  • Anti-inflammatory Activity : Research indicates that this compound exhibits significant anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. Studies have shown that it performs comparably to established anti-inflammatory drugs like dexamethasone.
  • Antimicrobial Properties : The compound has demonstrated promising antibacterial activity against various strains, including Escherichia coli and Staphylococcus aureus, indicating its potential as an antimicrobial agent.

Enzyme Inhibition Studies

The compound's structure allows it to act as an enzyme inhibitor, particularly against cyclooxygenases (COX) and lipoxygenases (LOX). It has shown potent inhibition rates, suggesting its utility in conditions where these enzymes play a critical role in disease progression.

Comparative Analysis with Related Compounds

A comparative analysis highlights the structural variations among pyrazole derivatives and their corresponding biological activities:

Compound NameStructure FeaturesUnique Aspects
Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylateContains an amino group instead of chlorinePotentially different biological activities
Ethyl 5-chloro-1-methyl-1H-pyrazole-4-carboxylateMethyl group instead of phenylMay exhibit distinct pharmacological properties
Ethyl 3-chloro-1-(4-chlorophenyl)-pyrazoleDifferent position of chlorine substitutionVariation in reactivity and biological effects

This table illustrates how minor modifications in the chemical structure can lead to significant differences in biological activity.

Anti-inflammatory Study

A recent study evaluated the efficacy of this compound in reducing inflammation in animal models. The results indicated a reduction in edema comparable to established anti-inflammatory agents, supporting its potential use in treating inflammatory diseases.

Antibacterial Efficacy

Another study focused on the antibacterial properties of this compound against various strains. It was found effective at low concentrations, suggesting its potential as a lead compound for developing new antibiotics.

Mécanisme D'action

The mechanism of action of ethyl 5-chloro-1-phenyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes . The exact pathways and targets depend on the specific application and the structural modifications of the compound .

Comparaison Avec Des Composés Similaires

Similar Compounds

Uniqueness

Ethyl 5-chloro-1-phenyl-1H-pyrazole-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom and the phenyl group enhances its reactivity and potential for diverse applications .

Activité Biologique

Ethyl 5-chloro-1-phenyl-1H-pyrazole-4-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

The molecular formula of this compound is C12H11ClN2O2, with a molecular weight of approximately 250.68 g/mol. The compound features a pyrazole ring that is substituted with a phenyl group and a carboxylate ester functional group, which contributes to its unique chemical reactivity and biological interactions.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Anti-inflammatory Properties : The compound has been shown to inhibit pro-inflammatory cytokines, such as TNF-α and IL-6, suggesting its potential as an anti-inflammatory agent. In studies, it demonstrated significant inhibition rates comparable to standard anti-inflammatory drugs like dexamethasone .
  • Antimicrobial Activity : this compound has been tested against various bacterial strains, including E. coli and Staphylococcus aureus, showing promising antibacterial effects. This makes it a candidate for further development as an antimicrobial agent .

The biological activity of this compound can be attributed to its interaction with specific enzymes and receptors:

  • Enzyme Inhibition : The compound has been reported to inhibit enzymes involved in inflammatory pathways, such as cyclooxygenases (COX) and lipoxygenases (LOX). For instance, it has demonstrated IC50 values indicating potent inhibition of COX enzymes .
  • Receptor Binding : this compound may also interact with receptors that regulate cell proliferation and apoptosis, contributing to its therapeutic effects in various conditions .

Comparative Analysis with Related Compounds

A comparative analysis highlights the structural variations among pyrazole derivatives and their corresponding biological activities:

Compound NameStructure FeaturesUnique Aspects
Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylateContains an amino group instead of chlorinePotentially different biological activities
Ethyl 5-chloro-1-methyl-1H-pyrazole-4-carboxylateMethyl group instead of phenylMay exhibit distinct pharmacological properties
Ethyl 3-chloro-1-(4-chlorophenyl)-pyrazoleDifferent position of chlorine substitutionVariation in reactivity and biological effects

This table illustrates how minor modifications in the chemical structure can lead to significant differences in biological activity.

Case Studies

Several studies have investigated the pharmacological potential of this compound:

  • Anti-inflammatory Study : A recent study evaluated the compound's efficacy in reducing inflammation in animal models. Results indicated a reduction in edema comparable to established anti-inflammatory agents, supporting its potential use in treating inflammatory diseases .
  • Antibacterial Efficacy : Another study focused on the antibacterial properties of this compound against various strains. It was found effective at low concentrations, suggesting its potential as a lead compound for developing new antibiotics .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare ethyl 5-chloro-1-phenyl-1H-pyrazole-4-carboxylate?

The compound is typically synthesized via cyclocondensation reactions. For example, similar pyrazole derivatives are prepared using ethyl acetoacetate, DMF-DMA (N,N-dimethylformamide dimethyl acetal), and phenylhydrazine, followed by chlorination steps to introduce the 5-chloro substituent. Hydrolysis of the ester group (e.g., using NaOH) yields the corresponding carboxylic acid, which can inform reaction optimization for the target ester .

Key Reaction Steps Conditions
CyclocondensationReflux in ethanol, 6–8 hours
ChlorinationPOCl₃ or Cl₂ gas, controlled pH
Ester hydrolysis (for analogs)NaOH (1–2 M), 60–80°C, 3–5 hours

Q. How is the crystal structure of this compound determined, and what software tools are essential?

X-ray crystallography is the gold standard. Single crystals are grown via slow evaporation, and diffraction data collected using synchrotron or lab-based sources. Software like SHELX (for structure solution/refinement) and Mercury (for visualization and interaction analysis) are critical. For example, studies on related pyrazole esters use SHELXL for refinement, with hydrogen bonding and π-stacking interactions quantified using Mercury’s Materials Module .

Q. What spectroscopic methods validate the structure of this compound?

  • NMR : 1^1H and 13^13C NMR confirm substituent positions (e.g., ester carbonyl at ~165–170 ppm, aromatic protons at 7.2–7.8 ppm).
  • FT-IR : Ester C=O stretch (~1720 cm⁻¹), C-Cl stretch (~750 cm⁻¹).
  • Mass Spectrometry : Molecular ion peaks ([M+H]⁺) align with theoretical molecular weights. For analogs, HRMS data often achieves <5 ppm error .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity and electronic properties of this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) model frontier molecular orbitals (HOMO-LUMO), electrostatic potential surfaces, and Fukui indices to predict electrophilic/nucleophilic sites. For example, studies on pyrazole aldehydes reveal electron-withdrawing substituents (Cl, CF₃) lower LUMO energies, enhancing reactivity in nucleophilic additions .

DFT Parameters Insights
HOMO-LUMO gapCorrelates with stability/reactivity
Mulliken chargesIdentifies reactive atoms (e.g., Cl, COOEt)
Molecular electrostatic potentialPredicts binding sites for biological targets

Q. What strategies resolve contradictions in biological activity data for pyrazole derivatives?

Discrepancies in bioactivity (e.g., anticonvulsant efficacy in MES vs. subcutaneous PTZ models) require:

  • Dose-response studies : Establish ED₅₀ values across models.
  • Metabolic stability assays : Assess hepatic clearance (e.g., microsomal incubation).
  • Molecular docking : Compare binding affinities to targets like GABA receptors or sodium channels. For instance, hydrazide derivatives show divergent activities due to substituent effects on blood-brain barrier penetration .

Q. How do crystal packing interactions influence the physicochemical properties of this compound?

Mercury software analyzes intermolecular interactions (e.g., C–H···O, π-π stacking) that impact solubility and melting points. For example, ethyl 2-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]thiazole-4-carboxylate exhibits dimeric packing via C–H···O bonds, reducing solubility compared to monomers. Void analysis in Mercury quantifies free space (≤5% voids correlate with higher density) .

Q. Methodological Guidance

Q. How to design SAR studies for optimizing anticonvulsant activity?

  • Step 1 : Synthesize analogs with varied substituents (e.g., CF₃, NO₂, OMe) at the 5-position.
  • Step 2 : Test in in vivo models (MES, PTZ) and in vitro assays (GABA receptor binding).
  • Step 3 : Use QSAR models to correlate logP, polar surface area, and activity. For hydrazide derivatives, a 4-substituted phenyl group enhances potency (ED₅₀ = 23 mg/kg in MES) .

Q. What experimental precautions ensure reproducibility in pyrazole ester synthesis?

  • Moisture control : Use anhydrous solvents (e.g., THF, DMF) under N₂.
  • Chlorination optimization : Monitor reaction temperature (0–5°C for POCl₃ reactions).
  • Purification : Column chromatography (silica gel, hexane/EtOAc) removes unreacted phenylhydrazine .

Q. Data Contradictions and Solutions

Q. Why do computational predictions of solubility conflict with experimental results?

  • Issue : DFT may overlook crystal packing effects.
  • Solution : Combine COSMO-RS (solvation model) with crystal structure data. For example, predicted solubility of 5-chloro analogs is 2.1 mg/mL (DFT) vs. 0.8 mg/mL (experimental) due to strong π-stacking .

Q. How to address discrepancies in NMR assignments for regioisomers?

  • Method : Use NOESY/ROESY to confirm spatial proximity of substituents.
  • Case Study : 5-chloro vs. 3-chloro isomers show distinct NOE correlations between Cl and phenyl protons .

Propriétés

IUPAC Name

ethyl 5-chloro-1-phenylpyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O2/c1-2-17-12(16)10-8-14-15(11(10)13)9-6-4-3-5-7-9/h3-8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVZBBMIDKLDXQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C2=CC=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60544879
Record name Ethyl 5-chloro-1-phenyl-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60544879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98534-76-0
Record name Ethyl 5-chloro-1-phenyl-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60544879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.